2-Bromo-5-phenylfuran: Chemical Properties, Reactivity, and Synthetic Applications
2-Bromo-5-phenylfuran: Chemical Properties, Reactivity, and Synthetic Applications
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
In modern synthetic organic chemistry and drug discovery, heterocycles serve as the foundational architecture for a vast majority of active pharmaceutical ingredients (APIs) and advanced organic materials. 2-Bromo-5-phenylfuran (CAS: 73512-12-6) is a highly versatile, bifunctional building block. It combines the electron-rich aromaticity of a furan ring with a sterically demanding phenyl substituent and a highly reactive carbon-halogen bond.
This technical guide provides an authoritative analysis of the physicochemical profile, mechanistic pathways, and field-proven experimental protocols associated with 2-bromo-5-phenylfuran. By detailing the causality behind specific reaction conditions and establishing self-validating experimental systems, this guide empowers researchers to integrate this scaffold into complex cross-coupling workflows, natural product synthesis, and medicinal chemistry programs.
Molecular Profile & Physicochemical Properties
Understanding the fundamental physical and chemical properties of 2-bromo-5-phenylfuran is critical for predicting its behavior in various solvent systems and its compatibility with biological assays. The data summarized below is foundational for computational modeling and High-Resolution Mass Spectrometry (HRMS) validation .
Table 1: Quantitative Physicochemical Data of 2-Bromo-5-phenylfuran
| Property | Value | Causality / Significance in Research |
| CAS Number | 73512-12-6 | Unique identifier required for regulatory documentation and procurement. |
| Molecular Formula | C10H7BrO | Indicates a high degree of unsaturation, suitable for pi-stacking interactions. |
| Molecular Weight | 223.07 g/mol | Falls well within Lipinski’s Rule of 5, making it an ideal fragment for drug design. |
| Exact Mass | 221.96803 Da | Critical for validating product formation via HRMS (ESI-TOF) . |
| TPSA | 13.1 Ų | Highly lipophilic; suggests excellent membrane permeability but may require formulation optimization for aqueous solubility. |
| SMILES | C1=CC=C(C=C1)C2=CC=C(O2)Br | Enables rapid integration into cheminformatics databases and in-silico docking studies. |
Synthesis & Mechanistic Pathways
The synthesis of 2-bromo-5-phenylfuran relies on the regioselective electrophilic aromatic substitution of 2-phenylfuran.
Mechanistic Causality
The furan ring is an electron-rich heteroaromatic system. The oxygen atom donates electron density into the ring via resonance, making the α -positions (C2 and C5) significantly more nucleophilic than the β -positions (C3 and C4). Because the C5 position is already occupied by a phenyl group, electrophilic attack is strictly directed to the C2 position.
The use of N-Bromosuccinimide (NBS) rather than elemental bromine ( Br2 ) is a deliberate mechanistic choice. NBS provides a low, steady concentration of electrophilic bromine ( Br+ ), which suppresses destructive side reactions such as over-bromination or addition across the furan double bonds (which can lead to ring-opening or polymerization) .
Fig 1: Mechanistic workflow for the regioselective bromination of 2-phenylfuran.
Reactivity Profile & Cross-Coupling Applications
The strategic value of 2-bromo-5-phenylfuran lies in the lability of its C2–Br bond. The electron-rich nature of the furan ring accelerates the oxidative addition of low-valent transition metals (such as Pd0 or Ni0 ), making it an exceptional electrophile for cross-coupling reactions.
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Suzuki-Miyaura Coupling: Reacts with aryl or heteroaryl boronic acids to form complex biaryl frameworks. This is heavily utilized in the synthesis of kinase inhibitors and transcription factor modulators .
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Halogen-Metal Exchange: Treatment with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) yields 2-lithio-5-phenylfuran. This nucleophilic intermediate can be trapped with various electrophiles (e.g., aldehydes, ketones, or carbon dioxide).
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Buchwald-Hartwig Amination: Facilitates the synthesis of 2-amino-5-phenylfurans, which are valuable bioisosteres in medicinal chemistry.
Fig 2: Divergent reactivity pathways of 2-bromo-5-phenylfuran in modern organic synthesis.
Experimental Protocols (Self-Validating Systems)
To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to verify success at critical stages without requiring immediate downstream processing.
Protocol A: Regioselective Bromination of 2-Phenylfuran
Adapted from standard methodologies for heterocyclic bromination1.
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried 50 mL round-bottom flask, add 2-phenylfuran (1.0 equiv, e.g., 351 mg, 1.81 mmol) and dissolve in anhydrous CHCl3 or DMF (9 mL). Cool the stirred solution to 0 °C using an ice bath.
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Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv, 338 mg, 1.89 mmol) portion-wise over 10 minutes.
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Causality: Portion-wise addition at 0 °C controls the exothermic release and prevents the formation of 2,3-dibromo-5-phenylfuran byproducts.
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Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 5 to 12 hours under an ambient atmosphere (or inert N2 if using DMF).
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Self-Validation Check (IPC): Monitor via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/EtOAc eluent. The product (2-bromo-5-phenylfuran) will elute with a higher Rf value than the starting material due to the lipophilic nature of the bromine atom.
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Quench & Extraction: Quench the reaction by adding 50 mL of ice-cold H2O . Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate ( 3×20 mL).
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Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
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Self-Validation Check (NMR): Analyze the purified product via 1H -NMR. The disappearance of the furan C2 proton signal (typically ~7.4 ppm) and the presence of two distinct doublets for the C3 and C4 furan protons confirm absolute regioselectivity.
Protocol B: Suzuki-Miyaura Cross-Coupling
Demonstrating the utility of the C-Br bond in constructing extended conjugated systems.
Step-by-Step Methodology:
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Reaction Setup: In a Schlenk tube, combine 2-bromo-5-phenylfuran (1.0 equiv), an arylboronic acid (1.2 equiv), and Cs2CO3 (2.0 equiv).
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Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (typically 4:1 v/v). Sparge the heterogeneous mixture with Argon for 20 minutes.
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Causality: Rigorous deoxygenation is mandatory. Dissolved oxygen will rapidly oxidize the active Pd0 catalyst to an inactive PdII species and promote the homocoupling of the boronic acid.
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Catalyst Addition: Add PdCl2(PPh3)2 or Pd(PPh3)4 (5 mol%) and degas for an additional 10 minutes. Seal the tube.
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Heating: Heat the reaction mixture at 80 °C for 7 hours.
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Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Dry the organic layer, concentrate, and purify via column chromatography.
References
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PubChem - NIH. "2-Bromo-5-phenylfuran | C10H7BrO | CID 11506829". National Center for Biotechnology Information. URL:[Link]
- Google Patents. "Transcription factor brn2 inhibitory compounds as therapeutics and methods for their use" (WO2020069625A1).
- Universität zu Köln. "Catalytic Asymmetric Pictet-Spengler Reactions Toward Tetrahydroisoquinolines" (Dissertation detailing the synthesis of 2-bromo-5-phenylfuran).
